![molecular formula C18H18N4S B2609509 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 439111-41-8](/img/structure/B2609509.png)
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
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Description
The compound “2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with two methyl groups at the 2 and 5 positions . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Additionally, it has a pyrazolo[1,5-a]pyrimidine ring system, which is a fused ring system containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on compounds structurally related to 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine has focused on their synthesis and potential as antimicrobial agents. For instance, studies have demonstrated the synthesis of various heterocycles incorporating the antipyrine moiety, showing antimicrobial properties against a broad spectrum of microorganisms. These compounds were synthesized using key intermediates and evaluated for their antimicrobial efficacy, highlighting their potential in developing new antimicrobial agents (Bondock et al., 2008; Sirakanyan et al., 2018).
Regioselectivity in Synthesis
The regioselectivity of 1,3-dipolar cycloadditions has been a point of interest in synthesizing compounds with similar core structures, such as isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives. This research emphasizes the synthesis protocol and biological activity investigation of these compounds, suggesting a wide range of possible applications in medicinal chemistry due to their significant antimicrobial and anti-inflammatory activities (Zaki et al., 2016).
Dyes and Pigments
Compounds with a pyrazolo[1,5-a]pyrimidine structure have also been explored for their applications in dyes and pigments. Research into the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes for polyester fibers indicates a potential avenue for the use of these compounds in industrial applications. This work demonstrates the versatility of such compounds beyond biological applications, extending into materials science (Ho, 2005).
Anticonvulsive Activity
Explorations into the anticonvulsant activity of derivatives related to this compound have shown promising results. Research has developed methods for preparing amino, alkoxy, and alkylsulfanyl derivatives, demonstrating their potential anticonvulsant activity, which could lead to new treatments for seizure disorders (Dashyan et al., 2016).
properties
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-11-9-14(4)22-17(19-11)10-16(20-22)15-7-8-23-18(15)21-12(2)5-6-13(21)3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXANTWANGWJXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC(=NC4=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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